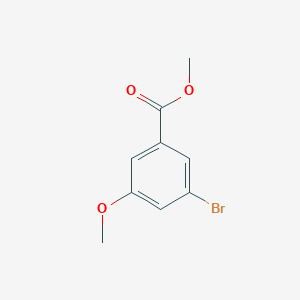

Methyl 3-bromo-5-methoxybenzoate

説明

Contextualization within Halogenated Aromatic Esters and Benzoate (B1203000) Derivatives

Halogenated aromatic esters are a class of organic compounds that feature an aromatic ring, an ester functional group, and one or more halogen atoms. wikipedia.orgnumberanalytics.com These compounds are of great interest in organic synthesis due to the unique reactivity conferred by the halogen substituent. The carbon-halogen bond can participate in a variety of coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This makes them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.com

Benzoate derivatives, on the other hand, are compounds derived from benzoic acid. The ester group in these derivatives can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol. numberanalytics.comlibretexts.org The presence of other substituents on the aromatic ring, such as the bromo and methoxy (B1213986) groups in Methyl 3-bromo-5-methoxybenzoate, further diversifies their chemical behavior and potential applications.

The combination of these features in this compound results in a molecule with multiple reactive sites. The bromine atom allows for cross-coupling reactions, the ester group can be modified, and the methoxy group can influence the reactivity of the aromatic ring through its electron-donating nature. This multi-faceted reactivity is what makes this compound a particularly valuable asset in the synthetic chemist's toolbox.

Significance as a Versatile Synthetic Synthon in Organic Chemistry

A "synthon" is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is an excellent example of a versatile synthon because its different functional groups can be selectively manipulated to build more complex molecular architectures.

The bromine atom, for instance, is a key handle for introducing new functionalities. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon bonds and assembling complex molecular frameworks from simpler precursors.

The methyl ester group provides another point of modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides or acid chlorides. libretexts.org Alternatively, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. libretexts.org

The methoxy group, while generally less reactive, plays a crucial role in directing the regioselectivity of further electrophilic aromatic substitution reactions and can be a key structural element in the final target molecule. The interplay of these functional groups allows for a high degree of control over the synthetic process, enabling chemists to construct a wide array of complex molecules with high precision.

Overview of Current and Emerging Research Trajectories

Current research involving this compound and related halogenated aromatic esters is focused on several key areas. A significant portion of this research is dedicated to the development of novel synthetic methodologies. This includes exploring new catalysts and reaction conditions to improve the efficiency and selectivity of cross-coupling reactions involving these synthons.

Furthermore, there is a growing interest in the application of these compounds in medicinal chemistry. Many biologically active molecules, including potential drug candidates, contain substituted aromatic cores. The versatility of this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening and drug discovery programs. For instance, related benzoate derivatives have been used in the synthesis of gefitinib, an anticancer drug. mdpi.com The development of new therapeutic agents for a variety of diseases often relies on the efficient synthesis of complex organic molecules, a process where versatile synthons play a pivotal role. nih.govdntb.gov.ua

Emerging research trajectories include the use of these compounds in materials science. The rigid aromatic core and the potential for functionalization make them suitable building blocks for the creation of new organic materials with interesting electronic or photophysical properties. For example, derivatives of similar aromatic compounds are being investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to precisely tune the molecular structure through the use of synthons like this compound is critical for developing materials with desired functionalities.

Structure

3D Structure

特性

IUPAC Name |

methyl 3-bromo-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXGLLDVLYTBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575795 | |

| Record name | Methyl 3-bromo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56709-70-7 | |

| Record name | Methyl 3-bromo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development

Precursor Chemistry and Reaction Pathways

The assembly of the target molecule hinges on the sequential or convergent construction of its core components: the benzoate (B1203000) ester, the bromo substituent, and the methoxy (B1213986) group.

One logical synthetic route begins with the precursor 3-Bromo-5-hydroxybenzoic acid. biosynth.comnih.govsigmaaldrich.com This approach involves two main transformations: methylation of the phenolic hydroxyl group and esterification of the carboxylic acid. The order of these steps can be varied.

A direct pathway involves the methylation of the hydroxyl group on Methyl 3-bromo-5-hydroxybenzoate. nih.govbldpharm.com This precursor can be synthesized from 3-bromo-5-hydroxybenzoic acid. The methylation of the phenolic hydroxyl is typically achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base to deprotonate the phenol.

Alternatively, 3-bromo-5-hydroxybenzoic acid can first be methylated at the hydroxyl position to form 3-bromo-5-methoxybenzoic acid, which is then subjected to esterification. sigmaaldrich.com Industrially, the precursor 3-hydroxybenzoic acid can be produced from 3-sulfobenzoic acid via reaction with sodium hydroxide (B78521) in an autoclave. sciencemadness.org

The formation of the methyl ester from the corresponding carboxylic acid, 3-bromo-5-methoxybenzoic acid, is most commonly accomplished through Fischer-Speier esterification. youtube.com This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an excess of methanol (B129727). youtube.comyoutube.com The use of a large excess of methanol serves to shift the equilibrium towards the product side, maximizing the yield of the ester. youtube.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.comuomustansiriyah.edu.iq The nucleophilic oxygen of methanol then attacks this carbon, leading to a tetrahedral intermediate. youtube.comyoutube.com Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, regenerates the acid catalyst and yields the final ester product, Methyl 3-bromo-5-methoxybenzoate. uomustansiriyah.edu.iq

Commonly used acid catalysts include concentrated sulfuric acid, hydrogen chloride, and p-toluenesulfonic acid. uomustansiriyah.edu.iqmdpi.comgoogle.com Microwave-assisted protocols have also been developed to accelerate the reaction. usm.myresearchgate.net

| Reaction | Reactants | Catalyst | Conditions | Outcome | Citation(s) |

| Fischer Esterification | Benzoic Acid, Methanol | Sulfuric Acid | Reflux for 1 hour | Formation of Methyl Benzoate | uomustansiriyah.edu.iq |

| Fischer Esterification | Substituted Benzoic Acid, Butanol | Sulfuric Acid | Microwave, 130°C, 15 min | High yield of butyl ester | usm.my |

| Catalytic Esterification | Benzoic Acid, Methanol | p-Toluenesulfonic Acid | 95-105°C, 2-3 hr | High yield, reusable catalyst | google.com |

Regioselective Functionalization and Bromination Strategies

Achieving the specific 1,3,5-substitution pattern of this compound requires careful control of regioselectivity during the installation of the bromo and methoxy functional groups.

An alternative synthetic approach involves introducing the bromine atom onto a pre-existing methoxy-substituted benzene (B151609) ring through electrophilic aromatic substitution. masterorganicchemistry.commsu.edu Starting with 3-methoxybenzoic acid or its methyl ester, the directing effects of the substituents are critical. medchemexpress.com

The methoxy group (-OCH₃) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. Conversely, the carboxylic acid (-COOH) or ester (-COOCH₃) group is a deactivating, meta-directing group because of its electron-withdrawing inductive and resonance effects.

When brominating 3-methoxybenzoic acid, the methoxy group directs incoming electrophiles to positions 2, 4, and 6, while the carboxyl group directs to position 5. The substitution at position 5 is favored as it is meta to the deactivating carboxyl group and para to the activating methoxy group. However, bromination can be challenging and may lead to mixtures of isomers. google.com For instance, bromination of m-methoxybenzoic acid can be difficult and result in poor directional selectivity, yielding byproducts. google.com

To achieve controlled bromination, specific reagents and conditions are employed. These include molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or the use of milder brominating agents such as N-bromosuccinimide (NBS), sometimes in the presence of an acid catalyst. google.comnih.govlibretexts.org The reaction temperature is also a key factor, with lower temperatures often favoring higher regioselectivity. nih.gov

| Substrate | Brominating Agent | Catalyst/Solvent | Key Outcome | Citation(s) |

| m-Methoxybenzoic acid | N-Bromosuccinimide (NBS) | Conc. H₂SO₄, Dichloromethane | Synthesis of 2-bromo-5-methoxybenzoic acid, purity >99% | google.com |

| Benzene | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Forms bromobenzene (B47551) via an arenium ion intermediate | libretexts.org |

| Compound 17 (Aryl ether) | N-Bromosuccinimide (NBS) | Acetonitrile (B52724), 60°C | High para/ortho selectivity at lower temperatures | nih.gov |

This strategy involves introducing the methoxy group onto a brominated aromatic precursor. A viable starting material is 3-bromo-5-hydroxybenzoic acid. biosynth.comnih.gov In this case, the methoxy group is installed via a Williamson ether synthesis, where the phenolic proton is removed by a base and the resulting phenoxide reacts with a methylating agent like methyl iodide.

Another approach could involve a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction on a precursor like 3,5-dibromobenzoic acid. Copper-catalyzed methods, such as the Ullmann condensation, are known for forming aryl ethers from aryl halides and alcohols. sciencemadness.org This method could be used to convert a bromo-substituted precursor to the desired methoxy-substituted product. sciencemadness.org

Catalytic Approaches in Complex Molecule Synthesis

Catalysis is integral to the efficient and environmentally conscious synthesis of this compound and its precursors. In Fischer esterification, strong mineral acids like H₂SO₄ are traditional catalysts, but their corrosive nature and the difficulty in separating them from the product mixture pose challenges. mdpi.com

To address these issues, research has focused on developing heterogeneous solid acid catalysts. mdpi.com Materials such as zirconium metal catalysts fixed with titanium have shown high activity for the esterification of various benzoic acids with methanol. mdpi.comresearchgate.netresearchgate.net These catalysts offer advantages such as easy separation from the reaction mixture, potential for recycling, and reduced production of acidic waste. mdpi.comresearchgate.net

In addition to esterification, catalytic methods are crucial for other transformations. Palladium-catalyzed alkoxycarbonylation of aryl halides presents an alternative route for synthesizing benzoate esters. researchgate.netresearchgate.net Furthermore, copper-catalyzed Ullmann-type reactions provide a key method for the directed installation of methoxy groups onto aromatic rings, which can be a critical step in certain synthetic routes to the target molecule. sciencemadness.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used for the functionalization of aryl halides like this compound. researchgate.net

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. researchgate.net this compound can be coupled with various aryl or vinyl boronic acids or their esters. A study on the analogous compound, methyl 5-bromobenzofuran-2-carboxylate, demonstrated successful coupling with various arylboronic acids using a palladium(II) complex as a catalyst and cesium carbonate as the base in toluene, often accelerated by microwave irradiation. researchgate.net High yields were achieved, indicating this is a highly effective method for derivatizing such bromo-aromatic esters. researchgate.net

| Coupling Partner (Arylboronic Acid) | Catalyst (0.1 mol%) | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorophenylboronic acid | Pd(II)-complex 3 | Cs2CO3 | Toluene | 150°C, 25 min (Microwave) | 96% | researchgate.net |

| 4-Methylphenylboronic acid | Pd(II)-complex 3 | Cs2CO3 | Toluene | 150°C, 30 min (Microwave) | 95% | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(II)-complex 3 | Cs2CO3 | Toluene | 150°C, 30 min (Microwave) | 92% | researchgate.net |

Table 1. Representative conditions for Suzuki-Miyaura coupling based on the analogous substrate methyl 5-bromobenzofuran-2-carboxylate. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org this compound can react with various alkenes, such as acrylates or styrenes, catalyzed by a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand. organic-chemistry.orgnih.gov This reaction is typically carried out in the presence of a base, like triethylamine (B128534) (TEA), to neutralize the hydrogen bromide formed during the reaction. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a powerful method for synthesizing arylalkynes. The reaction is typically catalyzed by a palladium(0) complex, a copper(I) co-catalyst (e.g., CuI), and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org Copper-free conditions have also been developed to prevent the undesired homocoupling of the alkyne. organic-chemistry.org For a substrate like this compound, this reaction would introduce an alkynyl substituent at the bromine position, significantly expanding its synthetic utility. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by palladium. organic-chemistry.org It is a go-to method for synthesizing arylamines from aryl bromides. The process generally involves a palladium precatalyst and a bulky, electron-rich phosphine ligand, which facilitates the catalytic cycle. This methodology would allow for the introduction of primary or secondary amines at the C3 position of the benzoate ring.

Other Transition Metal-Mediated Transformations

While palladium is the most common catalyst for these transformations, other transition metals are also effective.

Nickel-Catalyzed Couplings: Nickel catalysts have emerged as a more economical and sometimes more effective alternative to palladium for certain cross-coupling reactions. wisc.edu They are particularly useful for coupling aryl ethers, and nickel-catalyzed methods have been developed for the cross-coupling of aryl methyl ethers with aryl boronic esters. nih.gov This suggests potential alternative strategies for modifying the methoxy group on the ring, in addition to the more common C-Br bond functionalization.

Gold-Catalyzed Couplings: Recently, novel gold-catalyzed oxidative Sonogashira-type reactions have been developed. These reactions can proceed at room temperature and show excellent functional group tolerance, providing a complementary approach to traditional palladium/copper systems. nih.gov

Copper-Mediated Reactions: Copper is most famously used as a co-catalyst in the Sonogashira reaction. wikipedia.org Its role is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center, facilitating the C-C bond formation and regenerating the copper catalyst.

Optimization of Reaction Conditions and Yields

The efficiency and yield of synthetic transformations involving this compound are highly dependent on the reaction conditions. Optimization is a critical step in developing a robust synthetic protocol. Key parameters that are typically screened include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For instance, in a study on the Heck reaction of structurally related 3-bromoindazoles, a detailed optimization of conditions was performed. nih.gov The screening process involved evaluating various palladium catalysts, phosphine ligands, and bases to maximize the yield of the desired coupled product and minimize side reactions like debromination.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10) | - | TEA | 23 | nih.gov |

| 2 | PdCl₂(dppf) (10) | - | TEA | 35 | nih.gov |

| 3 | Pd(OAc)₂ (10) | PPh₃ (20) | TEA | 53 | nih.gov |

| 4 | Pd(OAc)₂ (10) | PCy₃ (20) | TEA | 41 | nih.gov |

| 5 | Pd(OAc)₂ (10) | PPh₃ (20) | DABCO | 42 | nih.gov |

| 6 | Pd(OAc)₂ (5) | PPh₃ (10) | TEA | 53 | nih.gov |

Table 2. Example of reaction condition optimization for a Heck reaction on a related bromo-heterocycle, demonstrating the impact of catalyst, ligand, and base on product yield. nih.gov

The results of such optimization studies show that a combination of Pd(OAc)₂ as the catalyst and PPh₃ as the ligand often provides superior results for aryl bromides. nih.gov Furthermore, the choice of base can significantly influence the reaction's outcome. Additives, such as bromide salts (e.g., NaBr), can sometimes suppress side reactions like dehalogenation and improve the chemoselectivity of the desired cross-coupling. nih.gov

Scalable Synthesis Routes for Industrial and Pharmaceutical Applications

For this compound to be a viable intermediate in industrial or pharmaceutical manufacturing, its synthesis must be scalable, cost-effective, and high-yielding. A common laboratory-scale synthesis involves the esterification of the corresponding carboxylic acid, 3-bromo-5-methoxybenzoic acid. The acid itself can be prepared through methods such as the oxidation of a methyl group on a precursor like 1-bromo-3-methoxy-5-methylbenzene.

A practical synthesis of the related 3-bromo-5-methylbenzoic acid involves the oxidation of 1-bromo-3,5-dimethylbenzene (B43891) with potassium permanganate (B83412) (KMnO₄). chemicalbook.com This type of oxidation, followed by a standard esterification (e.g., using methanol with an acid catalyst), represents a classical and often scalable route.

In the context of pharmaceutical manufacturing, multi-step syntheses involving related building blocks are common. For example, a novel synthesis of the anti-cancer drug Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate. nih.gov The process involves several steps, including alkylation, nitration, reduction, and cyclization, with reported high yields at a significant scale (e.g., 80-100 g). nih.gov The alkylation of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane, for instance, was performed on a 93 g scale and achieved a 94.7% yield, demonstrating the feasibility of scaling up reactions of similar benzoate esters. nih.gov These examples highlight the types of robust, high-yielding reactions required for industrial applications and provide a framework for developing scalable routes utilizing this compound.

Advanced Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a foundational reaction class for benzene (B151609) and its derivatives. The regiochemical outcome of such reactions on a substituted ring is dictated by the electronic properties of the existing substituents.

The benzene ring of Methyl 3-bromo-5-methoxybenzoate is influenced by competing directing effects from its three substituents. Each group modulates the electron density of the ring and stabilizes or destabilizes the carbocationic intermediate (the arenium ion or σ-complex) formed during electrophilic attack.

Methoxy (B1213986) Group (-OCH₃): The methoxy group is a strongly activating substituent and an ortho, para-director. organicchemistrytutor.com This is due to its potent electron-donating resonance effect (+R), where the oxygen's lone pairs can be delocalized into the aromatic ring. This effect significantly increases the electron density at the ortho and para positions, making them more nucleophilic and attractive to incoming electrophiles. youtube.com The resonance effect far outweighs the group's electron-withdrawing inductive effect (-I) caused by the oxygen's electronegativity. organicchemistrytutor.comlibretexts.org The stabilization of the arenium ion is particularly effective when the attack occurs at the ortho or para positions, as it allows for a resonance structure where the positive charge is delocalized onto the oxygen atom. youtube.com

Ester Group (-COOCH₃): The methyl ester group is a moderately deactivating substituent and a meta-director. libretexts.org It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a deactivating resonance effect (-R). Both effects work in concert to reduce the ring's nucleophilicity. The resonance delocalization pulls electrons out of the ring and onto the carbonyl oxygen, creating significant partial positive charges at the ortho and para positions. This deactivation is most pronounced at the ortho and para sites, leaving the meta positions as the least electron-deficient and therefore the most favorable sites for electrophilic attack.

Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect | Dominant Electronic Effect |

|---|---|---|---|---|

| Methoxy (-OCH₃) | Activating | Activating | ortho, para | +R (Resonance Donation) |

| Bromo (-Br) | Deactivating | Deactivating | ortho, para | -I (Inductive Withdrawal) |

In this compound, the substituents are located at positions C1 (ester), C3 (bromo), and C5 (methoxy). The ultimate site of electrophilic attack is determined by the cumulative influence of these groups.

The C5-methoxy group is the most powerful activating group and directs incoming electrophiles to its ortho positions (C4, C6) and its para position (C2).

The C3-bromo group, while deactivating, also directs incoming electrophiles to its ortho positions (C2, C4) and its para position (C6).

The C1-ester group strongly deactivates the ring and directs to its meta positions (C3, C5), which are already occupied.

The directing effects of the powerful activating methoxy group and the ortho, para-directing bromo group are convergent. Both groups favor substitution at positions C2, C4, and C6. The strong activation provided by the methoxy group generally overrides the deactivating effects of the bromo and ester groups, ensuring that substitution can occur. The primary regiochemical question is to distinguish between the three activated positions: C2, C4, and C6.

Position C4: This position is ortho to both the methoxy and bromo groups. It benefits from the strong activating resonance of the methoxy group and the resonance stabilization from the bromo group.

Position C2: This position is ortho to the methoxy group and the ester group. While activated by the methoxy group, it is adjacent to the sterically bulky ester group, which may hinder attack.

Position C6: This position is ortho to the bromo group and para to the methoxy group, making it electronically activated.

Therefore, electrophilic attack is most likely to occur at positions 2, 4, and 6, with the precise ratio of products depending on the specific electrophile and reaction conditions, including steric factors.

Nucleophilic Substitution Reactions at the Bromine Moiety

While the electron-rich aromatic ring is susceptible to electrophilic attack, the presence of the bromine atom and electron-withdrawing groups allows for nucleophilic aromatic substitution (SNAr).

Nucleophilic aromatic substitution provides a pathway to replace the bromine atom with a suitable nucleophile. The reaction does not follow an Sₙ1 or Sₙ2 mechanism but proceeds via a two-step addition-elimination sequence. uomustansiriyah.edu.iq

Addition of the Nucleophile: A strong nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqmasterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity is restored in a fast second step through the elimination of the bromide leaving group.

The kinetics of the SNAr reaction are critically dependent on the stability of the Meisenheimer complex. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can delocalize the negative charge of the intermediate. masterorganicchemistry.com In this compound, the methyl ester group is in the para position relative to the bromine atom, providing the necessary activation for this type of reaction.

The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through organometallic coupling reactions. These reactions are central to modern synthetic chemistry.

Grignard Reagent Formation: The aryl bromide can react with magnesium metal to form the corresponding Grignard reagent, methyl 3-(magnesiobromo)-5-methoxybenzoate. This creates a potent carbon-based nucleophile that can react with a wide array of electrophiles.

Cross-Coupling Reactions: More commonly, the C-Br bond is functionalized using transition-metal-catalyzed cross-coupling reactions. Examples include:

Suzuki Coupling: Palladium-catalyzed reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to install an alkyne functional group.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond.

Research on related systems has shown that substituents can have a profound impact on these reactions. For instance, studies on the SNAr reactions of methoxybenzoic esters with Grignard reagents have demonstrated that a bromo substituent can have an accelerating effect on the reaction. rsc.org

Ester Functional Group Transformations

The methyl ester group is a versatile functional group that can undergo a variety of transformations without necessarily affecting the aromatic ring or the bromine substituent, assuming appropriate reaction conditions are chosen.

Key transformations include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (3-bromo-5-methoxybenzoic acid) under either acidic (e.g., H₂SO₄, H₂O) or basic (e.g., NaOH, H₂O, followed by acid workup) conditions. The base-mediated process is known as saponification.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for another alkyl or aryl group, forming a new ester.

Reduction: The ester can be reduced to a primary alcohol, (3-bromo-5-methoxyphenyl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Milder reducing agents may not be effective.

Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into the corresponding primary, secondary, or tertiary amide. This reaction is often driven by heat or a catalyst.

Grignard Reaction: The ester can react with two equivalents of a Grignard reagent to produce a tertiary alcohol, where two of the substituents on the alcohol carbon come from the Grignard reagent.

Table 2: Selected Transformations of the Ester Functional Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis (Basic) | 1. NaOH, H₂O/MeOH2. H₃O⁺ | 3-Bromo-5-methoxybenzoic acid |

| Reduction | 1. LiAlH₄, THF2. H₃O⁺ | (3-Bromo-5-methoxyphenyl)methanol |

| Transesterification | R-OH, H⁺ or RO⁻ | This compound |

Hydrolysis to Corresponding Carboxylic Acids

The conversion of this compound to its corresponding carboxylic acid, 3-bromo-5-methoxybenzoic acid, is a fundamental reaction, typically achieved through saponification. This process involves the hydrolysis of the ester under basic conditions, followed by acidification.

The generally accepted mechanism for this base-catalyzed hydrolysis proceeds through a nucleophilic acyl substitution pathway. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide (B1231860) ion as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. The final step involves the addition of a strong acid to protonate the carboxylate, yielding the neutral 3-bromo-5-methoxybenzoic acid.

Table 1: Representative Conditions for the Hydrolysis of this compound

| Reagent | Solvent | Temperature | Reaction Time | Product |

| Sodium Hydroxide (NaOH) | Water/Methanol (B129727) | Reflux | 2-4 hours | 3-bromo-5-methoxybenzoic acid |

| Potassium Hydroxide (KOH) | Water/Ethanol | 80 °C | 3-6 hours | 3-bromo-5-methoxybenzoic acid |

Transesterification Processes

Transesterification is a process where the methyl group of the ester in this compound is exchanged for a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated, and the new ester is formed. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess, frequently serving as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification involves the use of a strong base, such as an alkoxide, to generate the nucleophile from the new alcohol. This alkoxide then attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. The elimination of the methoxide ion results in the formation of the new ester.

Table 2: Potential Transesterification Reaction of this compound

| Reactant | Catalyst | Solvent | Temperature | Product |

| Ethanol | Sulfuric Acid (catalytic) | Ethanol | Reflux | Ethyl 3-bromo-5-methoxybenzoate |

| Sodium Ethoxide | Ethanol | Ethanol | Reflux | Ethyl 3-bromo-5-methoxybenzoate |

Reactivity of the Methoxy Group

The methoxy group on the aromatic ring of this compound can undergo cleavage to form a hydroxyl group, a reaction known as demethylation. A common and effective reagent for this transformation is boron tribromide (BBr₃).

The mechanism of demethylation with BBr₃ involves the Lewis acidic boron atom coordinating to the oxygen atom of the methoxy group. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond and the formation of methyl bromide and an aryloxy-dibromoborane intermediate. This intermediate is then hydrolyzed during the workup to yield the corresponding phenol, Methyl 3-bromo-5-hydroxybenzoate.

Table 3: Demethylation of this compound

| Reagent | Solvent | Temperature | Product |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | 0 °C to room temp. | Methyl 3-bromo-5-hydroxybenzoate |

Oxidative and Reductive Transformations of Aromatic and Ester Moieties

The aromatic ring and the ester group of this compound can undergo various oxidative and reductive transformations.

Reduction of the Ester Group: The ester functionality can be reduced to a primary alcohol, (3-bromo-5-methoxyphenyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the methoxide ion and a second hydride addition to the resulting aldehyde intermediate.

Reductive Debromination: The bromine atom on the aromatic ring can be removed through catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas. This process, known as hydrodehalogenation, would yield Methyl 3-methoxybenzoate.

Oxidation: The aromatic ring of this compound is generally resistant to oxidation due to the presence of the deactivating bromo and ester groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions would likely lead to the degradation of the aromatic ring rather than selective oxidation. masterorganicchemistry.com If an alkyl side chain were present on the benzene ring, it could be oxidized to a carboxylic acid group with KMnO₄. masterorganicchemistry.comchemicalbook.com

Table 4: Potential Oxidative and Reductive Transformations

| Transformation | Reagent/Catalyst | Product |

| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | (3-bromo-5-methoxyphenyl)methanol |

| Reductive Debromination | H₂, Pd/C | Methyl 3-methoxybenzoate |

Applications in Complex Organic Synthesis and Chemical Development

Building Block in Pharmaceutical Intermediate Synthesis

The utility of Methyl 3-bromo-5-methoxybenzoate as a precursor in the synthesis of pharmaceutical intermediates is well-documented. Its structural features allow for strategic modifications to create complex molecular architectures that are central to the development of new therapeutic agents.

This compound is a key starting material in the synthesis of various kinase inhibitors and other therapeutic agents. Kinase inhibitors are a class of targeted therapy that block the action of kinases, enzymes that are crucial for cell signaling and growth. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

The bromo- and methoxy-substituted phenyl ring of this compound serves as a crucial scaffold for the construction of these complex molecules. For instance, it has been utilized in the preparation of pyrimidine (B1678525) and pyridine (B92270) compounds that act as inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are implicated in various cancers. chem960.com In one documented synthesis, this compound is reacted under microwave conditions in a Suzuki coupling reaction to form a biphenyl (B1667301) intermediate, a common core structure in many kinase inhibitors. chem960.com

Furthermore, this compound is instrumental in the synthesis of amide derivatives that are investigated for the treatment of a wide range of conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, autoimmune disorders, and inflammatory conditions. unisi.it The synthesis often involves a palladium-catalyzed cross-coupling reaction, where the bromine atom on the this compound is replaced with another functional group to build the desired molecular framework. unisi.it

A notable example is its use in the development of novel, reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL). nih.gov MAGL is an enzyme involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol, and its inhibition is a promising therapeutic strategy for pain, inflammation, and neurodegenerative disorders. In the synthesis of these inhibitors, this compound is a key building block for creating benzylpiperidine and benzylpiperazine derivatives. nih.gov The synthesis showcases the versatility of this starting material in multi-step reaction sequences to generate libraries of compounds for biological screening. nih.gov

The ability to readily functionalize the phenyl ring of this compound makes it an invaluable tool for medicinal chemists in the exploration of new chemical space and the development of next-generation therapeutics.

Role in Agrochemical Development and Pesticide Synthesis

While this compound is a prominent building block in the pharmaceutical industry, its application in the agrochemical sector for the synthesis of pesticides, such as fungicides and herbicides, is not extensively documented in publicly available scientific literature and patent databases. The structural motifs present in this compound are, in principle, relevant to agrochemical design; however, specific examples of commercial or developmental pesticides derived from this compound are not readily found.

Intermediate for Specialty Chemicals and Advanced Materials Production

This compound is classified as a specialty chemical and an organic building block, indicating its use in the synthesis of a variety of fine chemicals and materials with specific functions. google.com Its utility extends beyond pharmaceuticals into the realm of material science, where its unique electronic and structural properties can be harnessed.

The compound is listed as a building block for materials used in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and for the synthesis of polymers. google.comgoogle.com The presence of the bromine atom allows for its incorporation into polymer chains or for the synthesis of monomers that can then be polymerized to create advanced materials with tailored properties. While specific examples of commercially produced advanced materials derived from this compound are not widely detailed, its inclusion in catalogues for material science research points to its potential in this area.

Table 1: Potential Applications in Material Science

| Material Class | Potential Role of this compound |

|---|---|

| Organic Electronic Materials | Building block for the synthesis of small molecules or polymers with specific electronic properties for use in devices like OLEDs. |

| Polymers | Can be functionalized to act as a monomer or an initiator in polymerization reactions, leading to the creation of specialty polymers. |

Synthesis of Natural Product Analogues and Bioactive Compounds

This compound serves as a key starting material for the synthesis of various bioactive compounds, particularly those with a substituted phenyl core. Its utility in creating complex molecular architectures has been demonstrated in the synthesis of inhibitors for enzymes like thymidylate synthase, which is a target in the treatment of infectious diseases such as cryptosporidiosis. nih.gov

In these syntheses, the compound is often subjected to reactions like the Suzuki or Stille coupling to introduce new carbon-carbon bonds at the site of the bromine atom, leading to the formation of bi-aryl structures that are common in bioactive molecules. unisi.it These bi-aryl compounds can be further elaborated to mimic the structures of natural products or to create novel pharmacophores.

While its use in generating bioactive scaffolds is clear, specific examples of this compound being used to synthesize direct analogues of known natural products are not extensively reported in the readily available literature. Its primary application appears to be in the de novo design and synthesis of novel bioactive molecules rather than the modification of existing natural product skeletons.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-arachidonoylglycerol |

| Benzylpiperidine |

Biological Activity and Structure Activity Relationship Sar Studies

Anti-inflammatory and Immunomodulatory Potentials

Methyl 3-bromo-5-methoxybenzoate has served as a key building block in the synthesis of molecules investigated for their potential to treat inflammatory conditions, particularly Inflammatory Bowel Disease (IBD).

Investigation of Inflammatory Bowel Disease (IBD) Attenuation

Research has explored the use of derivatives synthesized from this compound in the context of IBD. These synthesized compounds are being evaluated for their ability to mitigate the chronic inflammation characteristic of diseases like Crohn's disease and ulcerative colitis. While direct studies on this compound itself for IBD attenuation are not the primary focus, its derivatives are central to these investigations.

Regulation of TLR/NF-κB and NF-κB/STAT3 Pathways

The therapeutic potential of compounds derived from this compound is linked to their ability to modulate key inflammatory signaling pathways. The Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) and the NF-κB/signal transducer and activator of transcription 3 (STAT3) pathways are crucial in the pathogenesis of IBD. Research is ongoing to understand how molecules synthesized using this starting material can influence these pathways to reduce the inflammatory response.

Modulation of Immune Cell Migration and Gut Mucosal Barrier Integrity

A critical aspect of IBD is the dysregulated migration of immune cells to the gut and a compromised mucosal barrier. Compounds originating from the chemical scaffold of this compound are being studied for their capacity to interfere with these processes. The goal is to develop agents that can restore the integrity of the gut lining and control the inflammatory infiltrate.

Antimicrobial Properties Research

The chemical structure of this compound has been utilized as a foundation for developing new antimicrobial agents. google.com The core structure is modified to create a variety of derivatives that are then screened for their efficacy against different microbial species. Research in this area aims to identify novel compounds that can overcome existing mechanisms of antibiotic resistance.

Anticancer Activity Investigations

In the field of oncology, this compound is a precursor in the synthesis of potential anticancer agents. nih.gov For instance, it has been used in the development of inhibitors for enzymes that are crucial for the growth and survival of cancer cells, such as thymidylate synthase. nih.gov The addition of different chemical groups to the benzoate (B1203000) core allows for the exploration of structure-activity relationships, aiming to enhance potency and selectivity for cancer targets. nih.gov

Enzyme Inhibition Studies and Mechanism of Action

This compound is a valuable tool in the study of enzyme inhibition. It is employed in the synthesis of molecules designed to target specific enzymes implicated in various diseases. For example, it has been used to create inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system and a target for anti-inflammatory and anticancer therapies. unisi.it These studies provide insights into the mechanism of action of the synthesized inhibitors and help in the design of more potent and selective therapeutic agents. unisi.itgoogle.com

Table of Investigated Activities:

| Biological Activity | Therapeutic Area | Key Pathways/Targets |

|---|---|---|

| Anti-inflammatory | Inflammatory Bowel Disease | TLR/NF-κB, NF-κB/STAT3 |

| Antimicrobial | Infectious Diseases | Not specified |

| Anticancer | Oncology | Thymidylate Synthase, MAGL |

Receptor Interaction Studies (e.g., potential dopamine (B1211576) receptor interactions for related structures)

While direct studies on the receptor interactions of this compound are not available, the structural motif of a substituted benzamide, a close analog, is known to interact with dopamine receptors. Dopamine, a critical neurotransmitter, is integral to movement, cognition, and emotion, and its receptors are implicated in various neuropsychiatric disorders. nih.gov Dopamine receptors are categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. nih.gov

For instance, (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457), a compound with a similar bromo-methoxy substitution pattern on the benzene (B151609) ring, exhibits very high affinity for D2 (Ki = 0.017 nM) and D3 (Ki = 0.022 nM) receptors. nih.gov This suggests that the bromo- and methoxy- substitutions on the phenyl ring can be conducive to binding at these receptor sites. The electronic and steric properties conferred by the bromine atom and the methoxy (B1213986) group in this compound could potentially allow for similar interactions, although the ester linkage would significantly alter its chemical properties compared to the amide linkage in FLB 457.

Table 1: Dopamine Receptor Affinity of a Structurally Related Benzamide

| Compound | Receptor Subtype | Binding Affinity (Ki) |

| (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457) | D2 | 0.017 nM |

| D3 | 0.022 nM |

Source: nih.gov

Pharmacological Profiling and Biological Evaluation

Direct pharmacological profiling of this compound is not extensively documented in publicly available literature. However, the biological activities of structurally similar compounds, such as substituted phenyl benzoates and other bromo-methoxy-phenyl derivatives, can provide insights into its potential pharmacological effects.

A study investigating a series of phenyl benzoate compounds found no significant antitumor activity. bjmu.edu.cn In contrast, research on N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides, which feature bromo and methoxy substitutions, revealed potent cytotoxic effects against several human tumor cell lines, including HeLa, HT-29, and particularly MCF7 (breast adenocarcinoma). nih.gov The most active compounds in that series were 2,5-dimethoxyanilines with a bromine atom at the 4-position. nih.gov These compounds were found to inhibit microtubule protein polymerization, suggesting that tubulin is their cellular target. nih.gov This indicates that the presence and relative positions of bromo and methoxy groups on a phenyl ring can lead to significant antiproliferative activity.

Furthermore, studies on other substituted benzoates have shown that the nature of the substituent at the 3-position can influence their biological activity. For example, the relative activity of various 3-substituted benzoates has been shown to correlate with the size and electronic properties of the substituent. researchgate.net Specifically, for electron-donating groups, a decrease in relative activity was observed with an increase in size. researchgate.net

Table 2: Cytotoxicity of a Structurally Related Brominated Compound

| Compound | Cell Line | Cytotoxicity |

| N-(2-bromo-4,5-dimethoxyphenyl)-N-ethyl-4-methoxybenzenesulphonamide | MCF7 | Sub-micromolar |

| HeLa | Sub-micromolar | |

| HT-29 | Sub-micromolar |

Source: nih.gov

Toxicological Assessments in Research Contexts

The toxicological profile of this compound has not been specifically detailed. However, general toxicological data for benzoic acid and its derivatives provide a basis for a preliminary assessment. Benzoic acid itself has been shown to be genotoxic at high concentrations in human lymphocyte cultures, causing an increase in chromosomal aberrations and sister chromatid exchanges. nih.gov

A subchronic toxicity study in rats on several benzoic acid derivatives, including 4-methoxybenzoic acid, revealed that these compounds could lead to a significant increase in urea (B33335) concentration and aminotransferase activity, along with a decrease in catalase activity. rjpbr.com These findings suggest a potential for hepatorenal toxicity upon repeated exposure. rjpbr.com Morphohistological examination in that study showed fatty liver dystrophy and effects on the kidneys. rjpbr.com The chlorine-containing derivative, 4-chlorobenzoic acid, exhibited the most pronounced organotoxic effects. rjpbr.com

It is important to note that the esterification of the carboxylic acid to a methyl ester, as in this compound, can alter the toxicokinetics and toxicodynamics of the compound compared to the free acid.

Table 3: Toxicological Endpoints for Related Benzoic Acid Derivatives

| Compound | Test System | Observed Effects |

| Benzoic Acid | Human Lymphocytes | Increased chromosomal aberrations and sister chromatid exchanges at high concentrations. nih.gov |

| 4-Methoxybenzoic Acid | Rats (Subchronic) | Increased urea and aminotransferase levels; decreased catalase activity; hepatorenal effects. rjpbr.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of Methyl 3-bromo-5-methoxybenzoate, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR analysis of this compound, the resulting spectrum displays distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as multiplets or distinct singlets in the downfield region, a result of the deshielding effects of the aromatic ring current and the electron-withdrawing substituents. The methoxy (B1213986) and methyl ester protons are observed as sharp singlets in the upfield region.

A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) would exhibit the following characteristic peaks:

A singlet for the methyl ester protons (-COOCH₃).

A singlet for the methoxy group protons (-OCH₃).

Distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns determined by their positions relative to the bromo and methoxy substituents.

| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic-H | 7.10 - 7.70 | m |

| Methoxy-H (-OCH₃) | ~3.87 | s |

| Methyl Ester-H (-COOCH₃) | ~3.91 | s |

This table is interactive. Users can sort and filter the data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum for this compound will show distinct peaks for the carbonyl carbon of the ester group, the carbon atoms of the benzene ring, and the carbons of the methoxy and methyl ester groups. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Expected signals in a ¹³C NMR spectrum (in CDCl₃) include:

A peak for the carbonyl carbon in the downfield region (around 165 ppm).

Signals for the six aromatic carbons, with their shifts influenced by the bromine and methoxy groups.

A peak for the methoxy carbon.

A peak for the methyl ester carbon.

| Carbon Type | Typical Chemical Shift (δ) in ppm |

| Carbonyl Carbon (C=O) | ~165.5 |

| Aromatic Carbons | 110 - 160 |

| Methoxy Carbon (-OCH₃) | ~56 |

| Methyl Ester Carbon (-COOCH₃) | ~52 |

This table is interactive. Users can sort and filter the data.

Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound. epa.gov It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns. In a typical mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (243.973507 g/mol for the monoisotopic mass). epa.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways may involve the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃), leading to the formation of characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key vibrational frequencies include:

A strong absorption band for the carbonyl (C=O) stretching of the ester group, typically appearing in the range of 1701-1730 cm⁻¹. mdpi.com

C-O stretching vibrations for the ester and ether linkages.

C-H stretching vibrations for the aromatic and methyl groups.

Aromatic C=C stretching absorptions.

A C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum.

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Ester (C=O) | Stretch | 1701-1730 |

| Ether (C-O) | Stretch | 1200-1300 |

| Aromatic (C=C) | Stretch | 1400-1600 |

| Methyl (C-H) | Stretch | 2850-2960 |

| Bromoalkane (C-Br) | Stretch | 500-600 |

This table is interactive. Users can sort and filter the data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for its quantitative analysis in various matrices. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the compound exhibits strong absorbance, which is determined from its UV-Vis spectrum. The retention time of the compound under specific chromatographic conditions is a characteristic parameter used for its identification. The peak area is proportional to the concentration of the compound, allowing for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool for the analysis of this compound, particularly for its identification in complex mixtures and for assessing its purity. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the gas chromatography column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its unambiguous identification by comparing it to a spectral library. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification and purity assessment of this compound. rsc.org

X-ray Crystallography for Solid-State Structural Analysis

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. This indicates that the precise solid-state arrangement of the atoms, including bond lengths, bond angles, and the crystal packing of this specific molecule, has not been experimentally determined and published.

To provide insight into the crystallographic features of a closely related structural isomer, the data for Methyl 5-bromo-2-hydroxybenzoate (B13816698) is presented below. It is crucial to note that while this compound shares the same molecular formula (C₈H₇BrO₃), the different substitution pattern on the benzene ring will result in distinct crystal packing and intermolecular interactions. The analysis of this isomer, however, illustrates the type of detailed structural information that can be obtained from an X-ray crystallography study.

The crystal structure of Methyl 5-bromo-2-hydroxybenzoate reveals a monoclinic system with the space group P2₁/c. The molecule is nearly planar. In the crystal, molecules are linked by O—H···O hydrogen bonds, forming zigzag chains. These chains are further interlinked through weak π–π stacking interactions between the benzene rings.

Crystallographic Data for Methyl 5-bromo-2-hydroxybenzoate

| Parameter | Value |

| Empirical Formula | C₈H₇BrO₃ |

| Formula Weight | 231.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9829 (8) |

| b (Å) | 9.0950 (19) |

| c (Å) | 12.122 (3) |

| β (°) | 95.162 (9) |

| Volume (ų) | 437.33 (17) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

This data is for Methyl 5-bromo-2-hydroxybenzoate and is presented for illustrative purposes due to the absence of data for this compound.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is fundamental in rational drug design, where it is used to predict the binding of a small molecule ligand, such as Methyl 3-bromo-5-methoxybenzoate, to the active site of a target protein.

While specific molecular docking studies targeting this compound are not extensively available in public literature, the methodology allows for the prediction of its binding affinity and mode with various biological targets. For instance, in studies of related compounds, such as isothiocyanate derivatives designed as cyclooxygenase (COX) inhibitors, molecular docking is employed to estimate the binding energy (often expressed in kcal/mol) and to visualize the binding pose within the enzyme's active site. nih.gov A lower binding energy generally indicates a more stable and potentially more potent interaction. For this compound, docking simulations would involve preparing a 3D structure of the molecule and placing it into the binding pocket of a selected protein target. The software would then explore various conformations and orientations of the ligand, scoring them based on a force field to identify the most favorable binding mode.

A hypothetical docking study of this compound against a target protein might yield data such as the following:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Cyclooxygenase-2 (COX-2) | -7.5 | 5.2 |

| Monoacylglycerol Lipase (B570770) (MAGL) | -6.8 | 15.8 |

| Protein Tyrosine Phosphatase 1B (PTP1B) | -8.2 | 1.9 |

This table is a hypothetical representation of potential molecular docking results for illustrative purposes.

Beyond predicting binding strength, molecular docking reveals the specific interactions between the ligand and the amino acid residues of the protein. These interactions are crucial for the stability of the ligand-protein complex. Common interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds. In the case of this compound, the bromine atom can participate in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity. The methoxy (B1213986) and ester groups can act as hydrogen bond acceptors. For example, in silico studies of 5-(3-methoxybenzylidene)thiazolidine-2,4-dione analogues as PTP1B inhibitors have detailed the interactions governing the binding mode within the active site. nih.gov A similar analysis for this compound would identify the key residues it interacts with, providing a rationale for its binding affinity and selectivity.

A table summarizing potential key interactions might look as follows:

| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| Monoacylglycerol Lipase (MAGL) | Ser122, Leu175, Ile179 | Hydrophobic, Halogen Bond |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Arg24, Asp48, Phe182 | Hydrogen Bond, Pi-Pi Stacking |

This table is a hypothetical representation of potential amino acid interactions for illustrative purposes.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating various molecular properties of substituted benzoates. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter for molecular stability; a larger gap implies higher stability and lower reactivity. For this compound, DFT calculations would provide the energies of these orbitals and the HOMO-LUMO gap, offering insights into its kinetic stability and electronic transitions.

A hypothetical DFT calculation might yield the following electronic properties:

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

This table is a hypothetical representation of DFT calculation results for illustrative purposes.

DFT calculations can also be used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can generate a theoretical IR spectrum that can be compared with experimental data to confirm the molecular structure. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. For this compound, these theoretical predictions would be valuable for its characterization. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, molecular flexibility, and the stability of ligand-protein complexes. While specific MD studies on this compound are not readily found, the methodology has been applied to understand the dynamic behavior of various protein-ligand complexes. nih.gov An MD simulation of this compound, either in a solvent or bound to a protein, would show how its conformation changes over nanoseconds or even microseconds. This analysis would be crucial for understanding its flexibility and how it adapts to a binding site, providing a more realistic picture of the binding process than static docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular features affect a compound's efficacy or potency, QSAR models can predict the activity of new, untested molecules.

For this compound, key descriptors would include:

A hypothetical QSAR model could be developed by synthesizing a series of analogs of this compound with variations in the substituents and testing their biological activity in a specific assay. The resulting data could then be used to build a model that predicts the activity of other related compounds.

Table 1: Hypothetical Physicochemical Descriptors for QSAR Analysis of this compound and Related Analogs

| Compound | Substituent at C3 | Substituent at C5 | Calculated logP | Molar Refractivity | Dipole Moment (Debye) | Predicted Activity (Hypothetical) |

| Methyl benzoate (B1203000) | H | H | 2.12 | 43.8 | 1.89 | 0.5 |

| This compound | Br | OCH₃ | 3.05 | 54.2 | 2.54 | 1.2 |

| Methyl 3,5-dibromobenzoate | Br | Br | 3.88 | 58.9 | 1.95 | 0.8 |

| Methyl 3,5-dimethoxybenzoate | OCH₃ | OCH₃ | 2.21 | 55.7 | 2.81 | 1.5 |

| Methyl 3-chloro-5-methoxybenzoate | Cl | OCH₃ | 2.89 | 49.6 | 2.60 | 1.1 |

Note: The values in this table are for illustrative purposes and are not derived from actual experimental data for this specific series of compounds.

Network Pharmacology Analysis for System-Level Biological Insights

Network pharmacology is an emerging field that aims to understand the effects of drugs on a system-wide level by studying the interactions between drug targets and the complex network of proteins and pathways within a cell. reading.ac.ukmetwarebio.com This approach moves beyond the "one drug, one target" paradigm to embrace the reality that many drugs exert their effects by modulating multiple targets.

A network pharmacology analysis of this compound would involve several key steps:

Target Prediction: The first step is to identify the potential protein targets of the compound. This can be achieved using various in silico tools that predict drug-target interactions based on the chemical structure of the small molecule. acs.orgnih.gov These tools often use machine learning models trained on large databases of known drug-target interactions.

Network Construction: Once a list of potential targets is generated, a protein-protein interaction (PPI) network can be constructed. This network visually represents the predicted targets and their known interactions with other proteins. Online tools and databases such as STRING and Cytoscape are commonly used for this purpose. ebi.ac.uk

Pathway Enrichment Analysis: To gain insights into the biological processes that might be affected by the compound, a pathway enrichment analysis is performed. This analysis identifies biological pathways, such as those from the Kyoto Encyclopedia of Genes and Genomes (KEGG), that are statistically over-represented among the predicted target proteins. metwarebio.comcbirt.netcd-genomics.com This can provide clues about the compound's potential therapeutic effects or mechanisms of action.

Table 2: Hypothetical Predicted Protein Targets for this compound

| Predicted Target Protein | UniProt ID | Prediction Score | Potential Function |

| Cyclooxygenase-2 (COX-2) | P35354 | 0.85 | Inflammation, pain |

| Carbonic Anhydrase II | P00918 | 0.82 | pH regulation, ion transport |

| Monoamine Oxidase B (MAO-B) | P27338 | 0.79 | Neurotransmitter metabolism |

| Phosphodiesterase 4D (PDE4D) | Q08499 | 0.75 | Signal transduction |

| Tyrosine-protein kinase ABL1 | P00519 | 0.71 | Cell growth and differentiation |

Note: This table represents a hypothetical output from a target prediction tool and is for illustrative purposes only.

Table 3: Hypothetical Enriched KEGG Pathways for Predicted Targets

| KEGG Pathway ID | Pathway Name | p-value | Associated Predicted Targets |

| hsa04010 | MAPK signaling pathway | 0.005 | ABL1, PDE4D |

| hsa05200 | Pathways in cancer | 0.012 | ABL1, COX-2 |

| hsa00232 | Caffeine metabolism | 0.025 | MAO-B |

| hsa04151 | PI3K-Akt signaling pathway | 0.031 | ABL1 |

| hsa04080 | Neuroactive ligand-receptor interaction | 0.045 | MAO-B, PDE4D |

Note: This table illustrates the potential results of a pathway enrichment analysis based on the hypothetical predicted targets.

By integrating QSAR and network pharmacology, researchers can build a comprehensive in silico profile of a compound like this compound. QSAR can guide the optimization of its chemical structure for a desired activity, while network pharmacology can provide a broader understanding of its potential biological effects at a systems level. This dual approach is invaluable in modern drug discovery and chemical biology for generating hypotheses and guiding further experimental validation.

Q & A

Basic: What are the standard synthetic routes for preparing Methyl 3-bromo-5-methoxybenzoate?

Methodological Answer:

this compound is typically synthesized via sequential functionalization of a benzoic acid derivative. A common approach involves:

Bromination : Direct bromination of 5-methoxybenzoic acid using brominating agents like in the presence of a Lewis acid catalyst (e.g., ) .

Esterification : Reaction of the brominated intermediate (3-bromo-5-methoxybenzoic acid) with methanol under acidic conditions (e.g., ) to form the methyl ester .

Key characterization steps include (to confirm methoxy and ester groups) and mass spectrometry (to verify molecular weight).

Basic: How is this compound characterized structurally?

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy : identifies protons from methoxy (), ester methyl (), and aromatic protons (split patterns indicate substituent positions). confirms carbonyl () and brominated carbons .

- X-ray Crystallography : For unambiguous assignment, single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolves bond lengths and angles .

Advanced: How can reaction yields for bromination steps be optimized?

Methodological Answer:

Yield optimization involves:

- Catalyst Screening : Testing Lewis acids (e.g., , ) to enhance regioselectivity and reduce side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) improve bromine activation.

- Temperature Control : Lower temperatures () minimize over-bromination .

Comparative studies using HPLC or GC-MS can quantify product purity and byproducts .

Basic: What are the common reactions involving this compound?

Methodological Answer:

The bromine substituent enables diverse transformations:

- Nucleophilic Aromatic Substitution (NAS) : React with amines or thiols under basic conditions (e.g., , DMF) to introduce functional groups at the 3-position .

- Hydrolysis : Acidic or basic hydrolysis of the ester yields 3-bromo-5-methoxybenzoic acid, a precursor for further derivatization .

Advanced: How should researchers address contradictions in reported physical properties (e.g., melting points)?

Methodological Answer:

Discrepancies in literature data (e.g., melting points, solubility) arise from impurities or polymorphic forms. Resolution strategies include:

- Repetition Under Controlled Conditions : Standardize solvents and crystallization methods.

- Thermogravimetric Analysis (TGA) : Differentiate polymorphs via decomposition profiles.

- Database Cross-Verification : Use authoritative sources like PubChem or CAS Common Chemistry for consensus values .

Advanced: What mechanistic insights exist for the bromination of methoxybenzoate derivatives?

Methodological Answer:

Bromination proceeds via electrophilic aromatic substitution (EAS) , where the methoxy group directs bromine to the para position. Computational studies (DFT calculations) reveal:

- Activation Energy : Lower for para-substitution due to resonance stabilization.

- Steric Effects : Ortho-bromination is disfavored due to steric hindrance from the ester group .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates brominated byproducts .

- Distillation : For high-purity isolates, vacuum distillation () is applicable .

Advanced: How can computational modeling aid in predicting reactivity or biological activity?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states for bromination or substitution reactions.

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using tools like AutoDock Vina .

Databases like EPA DSSTox provide toxicity profiles for risk assessment .

Basic: What are the biological applications of this compound?

Methodological Answer:

- Drug Discovery : As a building block for antiviral or anti-inflammatory agents.

- Biochemical Probes : The bromine atom serves as a handle for radiolabeling or click chemistry in pathway studies .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Follow EPA guidelines for halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。